4-Tert-butylpiperidin-2-one
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Overview
Description
4-Tert-butylpiperidin-2-one is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.241. The purity is usually 95%.
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Scientific Research Applications
Solar Cell Advancements
Research has demonstrated the significant impact of 4-tert-butylpyridine (4TBP) on the performance of dye-sensitized TiO2 solar cells. 4TBP, when added to redox electrolytes, leads to a notable increase in open-circuit potential, improving the efficiency of these solar cells. This improvement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime, highlighting 4TBP's role in enhancing solar cell technology (Boschloo, Häggman, & Hagfeldt, 2006).
Medicinal Chemistry
4-Tert-butylpiperidin-2-one derivatives are utilized in the development of histamine H4 receptor ligands, with potential applications in anti-inflammatory and pain treatment. For instance, compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, has shown promising in vitro activity and anti-inflammatory effects in animal models, suggesting the importance of this compound derivatives in medicinal chemistry (Altenbach et al., 2008).
Biocatalysis
This compound has also been involved in biocatalysis research. The hydroxylation of N-substituted piperidin-2-ones using Sphingomonas sp. HXN-200 has yielded high activity and regioselectivity. This demonstrates the compound's utility in synthesizing hydroxypiperidin-2-ones, which are valuable in various chemical applications (Chang, Feiten, Witholt, & Li, 2002).
Chemical Synthesis
In chemical synthesis, this compound derivatives have been synthesized for specific applications like the preparation of amino acids for NMR studies. For example, O-tert-Butyltyrosine (Tby) has been developed as an NMR tag for high-molecular-weight systems, enabling the observation of submicromolar ligand binding affinities, a significant advancement in protein research and chemical analysis (Chen et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a complex manner, leading to changes in cellular processes
Biochemical Pathways
Given the lack of specific target information, it is challenging to predict the exact pathways this compound might influence .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
Properties
IUPAC Name |
4-tert-butylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)7-4-5-10-8(11)6-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYVLDBIHEGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.